Ophiopogonin D

説明

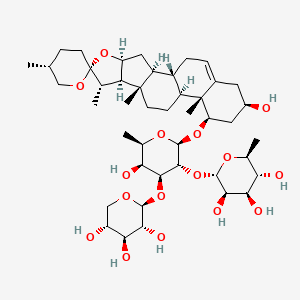

オフィオポゴニン D は、伝統的な中国薬草であるオフィオポゴン・ジャポニクスの塊根から得られる天然化合物です。 この化合物は、抗炎症作用、抗酸化作用、抗腫瘍作用など、さまざまな薬理作用が知られているステロイドサポニンです .

準備方法

合成経路と反応条件

オフィオポゴニン D は、一般的に、エタノールやメタノールなどの溶媒を使用して、特定の温度と圧力条件下でオフィオポゴン・ジャポニクスの塊根から抽出されます . 抽出プロセスには、収率を最適化するために、静的抽出時間とさまざまな温度が含まれます .

工業的生産方法

オフィオポゴニン D の工業的生産には、実験室の設定と同様の溶媒と条件を使用して、大規模な抽出プロセスが含まれます。 このプロセスは、大量の植物材料を処理するようにスケールアップされ、化合物の品質と収率の一貫性を確保します .

化学反応の分析

反応の種類

オフィオポゴニン D は、酸化、還元、置換反応などのさまざまな化学反応を受けます。 これらの反応は、化合物の構造を改変して薬理作用を高めるために不可欠です .

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、通常、制御された温度と pH 条件下で行われ、所望の改変を確実にします .

生成される主要な生成物

これらの反応から生成される主要な生成物には、生物活性が向上したオフィオポゴニン D の誘導体が含まれます。 これらの誘導体は、その潜在的な治療用途についてしばしば研究されています .

科学研究への応用

オフィオポゴニン D は、さまざまな分野における科学研究への応用について広く研究されてきました。

科学的研究の応用

Ophiopogonin D has been extensively studied for its scientific research applications in various fields:

Chemistry: Used as a model compound for studying steroidal saponins and their chemical properties.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: Explored for its potential therapeutic effects in treating conditions such as ulcerative colitis, atherosclerosis, and cancer

作用機序

オフィオポゴニン D は、さまざまな分子標的と経路を通じてその効果を発揮します。 腫瘍壊死因子アルファやインターロイキン 1 ベータなどの炎症性マーカーやサイトカインを調節して炎症を抑制します . さらに、細胞生存と増殖に不可欠な PI3K/AKT と NF-カッパ B シグナル伝達経路にも影響を与えます .

類似の化合物との比較

オフィオポゴニン D は、その特定の構造と生物活性により、ステロイドサポニンのなかでユニークです。類似の化合物には以下が含まれます。

オフィオポゴニン D’: オフィオポゴン・ジャポニクスから得られる別のステロイドサポニンで、類似していますが異なる薬理作用を持ちます.

ルスコゲニン: 抗炎症作用と抗腫瘍作用を持つサポゲニンです.

リリオペサイド B: 伝統的な中国医学で使用される別の植物であるリリオペ・スピカタに含まれています.

類似化合物との比較

Ophiopogonin D is unique among steroidal saponins due to its specific structure and biological activities. Similar compounds include:

This compound’: Another steroidal saponin from Ophiopogon japonicus with similar but distinct pharmacological properties.

Ruscogenin: A sapogenin with anti-inflammatory and anti-tumor effects.

Liriopesides B: Found in Liriope spicata, another plant used in traditional Chinese medicine.

This compound stands out due to its potent anti-inflammatory and antioxidant properties, making it a valuable compound for therapeutic research .

生物活性

Ophiopogonin D (OP-D) is a steroidal glycoside derived from Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and protective effects on various organ systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

1. Anti-Cancer Effects

OP-D has demonstrated notable anti-cancer properties across various cell lines and animal models:

- Prostate Cancer : OP-D exhibited growth inhibitory effects on androgen-independent prostate cancer cells. The underlying mechanisms involve the modulation of signaling pathways that control cell proliferation and apoptosis .

- Colorectal Cancer : Studies indicate that OP-D induces apoptosis in colorectal cancer cells by activating caspases and downregulating cyclin B1, leading to cell cycle arrest at the G2/M phase .

- Thyroid Cancer : OP-D has been shown to inhibit tumor growth and metastasis in anaplastic thyroid cancer models, highlighting its potential as a therapeutic agent for aggressive cancers .

2. Renal Protection

Recent studies have highlighted the protective effects of OP-D against renal damage:

- In a streptozotocin (STZ)-induced diabetic nephropathy rat model, OP-D treatment reversed renal dysfunction by reducing oxidative stress and inflammation. Key biomarkers such as serum creatinine and blood urea nitrogen were significantly improved with OP-D administration .

3. Cardiovascular Benefits

OP-D has been reported to ameliorate cardiac injuries:

- Research indicates that OP-D protects cardiomyocytes from doxorubicin-induced damage by suppressing endoplasmic reticulum stress and mitochondrial dysfunction. This protective effect is attributed to its antioxidant properties, which mitigate reactive oxygen species (ROS) production .

4. Anti-Inflammatory Activity

OP-D exhibits significant anti-inflammatory effects:

- In models of atopic dermatitis and colitis, OP-D reduced inflammatory markers by inhibiting NF-κB signaling pathways, demonstrating its potential in treating inflammatory diseases .

The biological activities of OP-D are mediated through various molecular mechanisms:

- STAT3 Signaling : OP-D downregulates phospho-STAT3 expression, inhibiting its activation in non-small cell lung cancer (NSCLC) cells, which is crucial for tumor growth and survival .

- Oxidative Stress Regulation : OP-D enhances the antioxidant capacity of cells, reducing lipid peroxidation and protein carbonylation in oxidative stress models .

- Metabolic Regulation : In models of non-alcoholic fatty liver disease (NAFLD), OP-D regulates lipid metabolism and exhibits antioxidant and anti-inflammatory responses .

Case Studies

Several studies have investigated the effects of OP-D in clinical or preclinical settings:

| Study | Model | Findings |

|---|---|---|

| Qiao et al., 2020 | STZ-induced diabetic nephropathy rats | OP-D improved renal function by reducing oxidative stress and inflammation. |

| Yan et al., 2019 | Human laryngocarcinoma cells | Induced apoptosis through caspase activation and reduced cell growth. |

| Meng et al., 2014 | Doxorubicin-induced cardiomyocyte injury | Suppressed ER stress and mitochondrial damage, enhancing cell survival. |

| Wang et al., 2020 | PM2.5-induced lung inflammation | Ameliorated inflammation via AMPK/NF-κB signaling pathway inhibition. |

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKHGNFKBPFJCB-LYLKFOBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317339 | |

| Record name | Ophiopogonin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945619-74-9, 65604-80-0 | |

| Record name | Ophiopogonin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophiopogonin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ophiopogonin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945619-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Currently, there is limited research available specifically focusing on the catalytic properties or applications of Ophiopogonin D. Most studies concentrate on its biological activities and therapeutic potential.

ANone: Currently, detailed studies on the stability of this compound under various conditions (temperature, pH, light) are limited in the provided research. Similarly, specific formulation strategies to optimize its stability, solubility, and bioavailability require further investigation.

ANone: The provided research primarily focuses on the pharmacological aspects of this compound. As a natural product in early research stages, specific SHE regulations and guidelines are yet to be established.

ANone: The current research on this compound primarily focuses on its initial pharmacological effects and mechanisms. Data on potential resistance mechanisms or cross-resistance with other compounds are limited and require further investigation.

ANone: The current research primarily focuses on understanding the therapeutic potential of this compound. Further research is needed to identify specific biomarkers that can predict treatment efficacy, monitor responses, or identify potential adverse effects.

ANone: The available research primarily focuses on the pharmacological aspects of this compound. Therefore, data on its ecotoxicological effects, environmental degradation, and potential mitigation strategies are limited and require further investigation.

A: Several studies highlight the validation of analytical methods, particularly HPLC-ELSD, for quantifying this compound. These validation procedures typically involve assessing linearity, sensitivity, precision, repeatability, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. [, , , , ]

ANone: The provided literature does not offer detailed insights into the immunogenicity or potential immune responses elicited by this compound. Further research is necessary to evaluate its impact on the immune system and develop strategies for modulation if required.

ANone: The available research primarily focuses on the pharmacological aspects of this compound. As it is a natural product in the early stages of research, specific guidelines for recycling and waste management are not yet established.

A: Research on this compound leverages standard infrastructure and resources in analytical chemistry, pharmacology, and molecular biology. Techniques like HPLC, LC-MS, cell culture, animal models, and molecular docking are commonly employed. Public databases like TCMSP and ETCM provide valuable information on traditional Chinese medicine components. [, ]

ANone: this compound, a steroidal saponin, originates from Ophiopogon japonicus, a plant with a long history of use in traditional Chinese medicine. While the plant itself has been used for centuries, the isolation and characterization of this compound represent a significant milestone. Research on this compound has gained momentum in recent decades, exploring its diverse pharmacological activities. Notable advancements include:

- Structural elucidation: Spectroscopic techniques, including NMR and MS, played a crucial role in identifying and characterizing the structure of this compound. [, , ]

- Pharmacological activity discovery: Studies have unveiled various pharmacological properties of this compound, including anti-inflammatory, antioxidant, cardioprotective, and anticancer effects. [, , , , , , , , , , ]

- Mechanism of action investigations: Researchers have made progress in understanding the mechanisms underlying the biological effects of this compound, identifying key signaling pathways and molecular targets involved. [, , , , , , , , ]

ANone: Research on this compound spans various disciplines, fostering collaboration and synergistic advancements:

- Pharmacognosy and phytochemistry: Experts in these fields play a crucial role in identifying, isolating, and characterizing this compound and other bioactive compounds from Ophiopogon japonicus. [, , ]

- Pharmacology and toxicology: Researchers in these areas investigate the pharmacological activities, mechanisms of action, potential therapeutic applications, and safety profiles of this compound. [, , , , , , , , , , , , , , , ]

- Medicinal chemistry and drug delivery: Scientists in these fields explore structural modifications, formulation strategies, and drug delivery systems to optimize the therapeutic efficacy and bioavailability of this compound. []

- Biomaterial science and nanotechnology: The biocompatible properties of this compound have garnered interest in developing novel biomaterials and nanoformulations for applications in medical devices and drug delivery. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。